Tuvusertib

Cancer Research Small Cell Lung Cancer (SCLC) DNA Damage Response

Tuvusertib (M1774) is the preferred ATR inhibitor for SCLC studies, demonstrating superior single-agent activity over ceralasertib and berzosertib in H146, H82, and DMS114 models. Characterized by a favorable safety margin (hERG IC50 ~2.5x clinical Cmax), it is ideal for investigating synergy with TOP1/2 inhibitors, cisplatin, lurbinectedin, and PARP inhibitors like talazoparib, particularly in reversing SLFN11-deficient chemoresistance.

Molecular Formula C16H12F2N8O
Molecular Weight 370.32 g/mol
Cat. No. B8105919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuvusertib
Molecular FormulaC16H12F2N8O
Molecular Weight370.32 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=C(C=NC=C2NC(=O)C3=C4N=CC(=CN4N=C3N)F)F
InChIInChI=1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27)
InChIKeyRBQPCTBFIPVIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuvusertib (M1774) for Research: A Potent and Selective Oral ATR Inhibitor


Tuvusertib (also known as M1774 or ATR inhibitor 1) is a selective and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase . Its chemical structure is defined by the formula C16H12F2N8O, with a molecular weight of 370.32 g/mol [1]. The compound is currently in Phase II clinical development for various solid tumors, underscoring its relevance in oncology research [2].

Why Generic ATR Inhibitor Substitution is Not a Valid Option


The term 'ATR inhibitor' encompasses a chemically diverse class of molecules with distinct selectivity profiles, pharmacokinetic properties, and clinical safety margins. Compounds such as ceralasertib, berzosertib, gartisertib, and elimusertib, while all targeting the ATR kinase, exhibit significant variability in their potency, selectivity, and in vivo tolerability [1]. Therefore, substituting one ATR inhibitor for another without rigorous experimental validation can lead to inconsistent results, misinterpretation of biological mechanisms, and potential safety liabilities, especially in preclinical combination studies. The evidence presented below quantifies these critical differences for Tuvusertib (M1774).

Quantitative Evidence for Tuvusertib (M1774) Differentiation from Clinical ATR Inhibitors


Superior Anti-Proliferative Activity of Tuvusertib vs. Ceralasertib and Berzosertib in SCLC Models

In a direct head-to-head comparison, M1774 (Tuvusertib) demonstrated greater single-agent activity in suppressing cancer cell viability than the clinical ATR inhibitors ceralasertib (AZD6738) and berzosertib (M6620/VX-970) [1]. This was assessed across a panel of small cell lung cancer (SCLC) cell lines, including H146, H82, and DMS114 [1].

Cancer Research Small Cell Lung Cancer (SCLC) DNA Damage Response

Tuvusertib Demonstrates a Favorable hERG Safety Margin Compared to Clinical Exposure

Tuvusertib exhibits a low risk for clinically relevant QTc prolongation, a key cardiac safety concern for kinase inhibitors [1]. This is supported by an integrated nonclinical and clinical risk assessment, which quantified its effect on the hERG potassium channel and QTc interval [1].

Cardiovascular Safety Pharmacology Drug Development

Broad Synergy with DNA-Damaging Agents is a Key Differentiator for Tuvusertib

Low doses of M1774 (Tuvusertib) were found to be highly synergistic with a broad spectrum of clinical DNA-damaging agents (DDAs), including TOP1 inhibitors (irinotecan, topotecan, exatecan), the TOP2 inhibitor etoposide, cisplatin, lurbinectedin, and the PARP inhibitor talazoparib [1]. This synergy was validated across multiple models, including cancer cell lines, patient-derived organoids, and mouse xenografts [1]. Furthermore, M1774 reverses chemoresistance to DDAs in cancer cells lacking SLFN11 expression [1].

Combination Therapy Synthetic Lethality Preclinical Efficacy

Optimal Research and Procurement Applications for Tuvusertib (M1774)


Investigating ATR Inhibition in Small Cell Lung Cancer (SCLC)

Based on direct comparative evidence showing superior single-agent activity over ceralasertib and berzosertib in SCLC cell lines (H146, H82, DMS114) [1], Tuvusertib (M1774) is the preferred tool compound for investigating ATR dependency and therapeutic potential in this indication. Its nanomolar potency in these models makes it ideal for in vitro and in vivo efficacy studies.

Combination Studies with DNA-Damaging Chemotherapies or PARP Inhibitors

Tuvusertib is specifically indicated for research exploring combination strategies with a wide array of DNA-damaging agents, including TOP1/TOP2 inhibitors, cisplatin, lurbinectedin, and PARP inhibitors like talazoparib [1]. The established synergy and ability to reverse chemoresistance in SLFN11-deficient models make it a valuable asset for developing novel combination regimens aimed at overcoming drug resistance [1].

Long-Term In Vivo Studies Requiring a Favorable Cardiac Safety Profile

For in vivo studies where minimizing off-target cardiovascular toxicity is critical, Tuvusertib offers a well-characterized safety margin [2]. Its hERG IC50 (2.83 μM) is ~2.5-fold higher than its steady-state unbound clinical Cmax, indicating a low risk of QTc prolongation at pharmacologically active doses [2]. This profile makes Tuvusertib a safer choice for chronic dosing experiments in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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